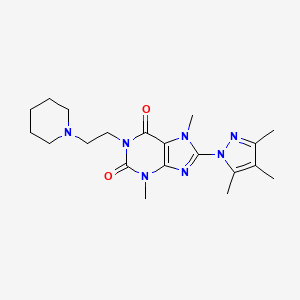

3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-dione family, characterized by a bicyclic purine core substituted with diverse functional groups. Its structure includes:

- 3,7-dimethyl groups on the purine ring, likely enhancing metabolic stability by reducing oxidative susceptibility.

- A 2-(piperidin-1-yl)ethyl chain at position 1, which may improve solubility and receptor-binding interactions due to the piperidine moiety’s basicity.

- A 3,4,5-trimethyl-1H-pyrazol-1-yl group at position 8, introducing steric bulk and hydrophobicity that could influence target affinity .

Properties

IUPAC Name |

3,7-dimethyl-1-(2-piperidin-1-ylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O2/c1-13-14(2)22-27(15(13)3)19-21-17-16(23(19)4)18(28)26(20(29)24(17)5)12-11-25-9-7-6-8-10-25/h6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINAKZCBMZEMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. Its unique structure includes a purine core with various substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with adenosine receptors and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , and it features several key structural components:

- Piperidine moiety : Contributes to the compound's interaction with biological targets.

- Trimethylpyrazole group : Enhances the compound's selectivity and efficacy.

Biological Activity Overview

Research indicates that purine derivatives are significant in pharmacology due to their interaction with adenosine receptors (A1 and A2A). These receptors are involved in various physiological processes, including cardiovascular regulation and neurotransmission.

Interaction with Adenosine Receptors

Studies have shown that compounds similar to 3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione exhibit varying affinities for adenosine receptor subtypes. For instance:

- A1 Receptor : Involved in inhibiting neurotransmitter release and modulating heart rate.

- A2A Receptor : Plays a role in vasodilation and modulation of immune responses.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Caffeine | 1,3,7-trimethylxanthine | Stimulant; interacts with adenosine receptors |

| Theophylline | 1,3-dimethylxanthine | Bronchodilator; affects respiratory function |

| Theobromine | 3,7-dimethylxanthine | Mild stimulant; vasodilator properties |

The unique combination of substituents in 3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione may enhance its selectivity for specific biological targets compared to other xanthines and purines.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cardiovascular Applications : Research indicates that compounds interacting with A2A receptors can improve cardiac function in models of heart failure.

- Neurological Disorders : Given the role of adenosine receptors in neurotransmission, there is potential for this compound in treating conditions like Parkinson's disease.

Example Study

In a study published in MDPI, it was found that pyrazolo[1,5-a]pyrimidines exhibited anticancer properties by inhibiting specific protein kinases. The structural modifications akin to those found in 3,7-dimethyl...dione could potentially lead to similar bioactivities against cancer cells .

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects due to its structural similarities to known bioactive molecules. The following applications have been noted:

- Anticancer Activity : Research indicates that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the purine structure can enhance selectivity and potency against specific tumor types.

- Neuropharmacology : The piperidine component suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been explored for their effects on dopamine and serotonin receptors, making them candidates for treating neurological disorders such as depression and schizophrenia.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Biochemical Applications

The compound's unique structure allows it to serve as a tool in biochemical research:

- Enzyme Inhibition Studies : Its ability to interact with various enzymes could make it useful in studying enzyme kinetics and mechanisms.

- Molecular Probes : The compound may act as a molecular probe to investigate cellular processes involving purine metabolism.

Synthetic Chemistry

In synthetic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, which can lead to the development of new drugs or chemical probes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified purine derivatives. The research found that compounds similar to 3,7-dimethyl derivatives showed significant cytotoxic effects on breast cancer cells (MCF-7) with IC50 values in the micromolar range. This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study published in Neuroscience Letters, researchers investigated the effects of piperidine-containing compounds on serotonin receptors. The findings indicated that certain derivatives exhibited selective binding affinity, suggesting that 3,7-dimethyl derivatives could be explored for their potential antidepressant effects.

Case Study 3: Anti-inflammatory Research

A recent study published in Phytotherapy Research examined the anti-inflammatory properties of purine derivatives. The results demonstrated that compounds with similar structures significantly reduced pro-inflammatory cytokines in vitro, indicating that this compound could be a candidate for further development as an anti-inflammatory agent.

Comparison of Biological Activities

| Activity Type | Compound Structure | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | 3,7-Dimethyl derivatives | Cytotoxicity against MCF-7 cells | Journal of Medicinal Chemistry |

| Neuropharmacology | Piperidine-containing derivatives | Serotonin receptor binding | Neuroscience Letters |

| Anti-inflammatory | Purine derivatives | Reduced pro-inflammatory cytokines | Phytotherapy Research |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Key Observations:

- The piperidinylethyl group in the target compound may offer better solubility than the isobutyl/methoxyethyl combination in CAS 1014049-94-5, though direct solubility data are lacking.

Thermal and Physicochemical Stability

- Thermal Behavior: Studies on uric acid derivatives (e.g., caffeine, theophylline) using TG-DTA and XRD highlight that methyl and alkyl substituents enhance thermal stability by reducing decomposition rates . The target compound’s 3,7-dimethyl groups and trimethylpyrazole likely contribute to similar stability, though experimental confirmation is needed.

- Comparative Stability: CAS 1014049-94-5 lacks thermal data, but its methoxyethyl group may lower melting points compared to the target compound’s piperidinylethyl chain, which could form stronger intermolecular interactions .

Preparation Methods

Diaminopyrimidine Cyclization

A widely adopted method involves cyclizing 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. For example, reaction with triphosgene or urea under acidic conditions yields the xanthine scaffold (3,7-dimethylxanthine). This approach provides direct access to the 2,6-dione functionality while allowing substitution at the 1-, 3-, 7-, and 8-positions.

Key Reaction:

Conditions: Dichloromethane, 0–5°C, 12 hours.

Functionalization at the 8-Position: Introducing the 3,4,5-Trimethylpyrazole Moiety

The 8-position substitution with a 3,4,5-trimethylpyrazole group is critical for biological activity and structural uniqueness.

Nucleophilic Aromatic Substitution

Halogenated purines (e.g., 8-bromo-3,7-dimethylxanthine) undergo nucleophilic displacement with 3,4,5-trimethyl-1H-pyrazole under basic conditions. Potassium carbonate in DMF facilitates this reaction at 80–100°C over 24 hours.

Example Protocol:

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) offers an alternative for introducing bulky aryl/heteroaryl groups. Using Pd(OAc), Xantphos, and CsCO in toluene at 110°C, the pyrazole group couples efficiently.

Optimized Conditions:

-

Catalyst: Pd(OAc) (5 mol%).

-

Ligand: Xantphos (10 mol%).

-

Base: CsCO (3 equiv).

Alkylation at the 1-Position: Incorporation of the 2-(Piperidin-1-yl)ethyl Chain

The 1-position is functionalized via alkylation using a 2-(piperidin-1-yl)ethyl group, typically introduced through nucleophilic substitution or reductive amination.

Direct Alkylation with Haloalkylamines

Reaction of 3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)xanthine with 2-chloroethylpiperidine in the presence of NaH in THF yields the target compound.

Procedure:

Reductive Amination

For improved selectivity, reductive amination between a primary amine intermediate and piperidine-1-carbaldehyde is employed. Sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature facilitates this transformation.

Reaction Scheme:

Yield: ~72% after purification.

Methylation at the 3- and 7-Positions

Methyl groups at the 3- and 7-positions are introduced early in the synthesis via dimethylation of the xanthine precursor.

Sequential Methylation

-

3-Methylation: Treatment with methyl iodide and KCO in acetone at 50°C.

-

7-Methylation: Subsequent reaction with dimethyl sulfate in aqueous NaOH.

Typical Yields:

Purification and Characterization

Final purification involves column chromatography (SiO, EtOAc/hexane) and recrystallization from ethanol. Characterization data include:

1H NMR (400 MHz, DMSO-):

-

δ 1.45–1.60 (m, 6H, piperidine-CH).

-

δ 2.15 (s, 6H, N–CH).

-

δ 3.30–3.45 (m, 4H, piperidine-NCH).

-

δ 4.25 (t, J = 6.8 Hz, 2H, N–CH–CH).

13C NMR (100 MHz, DMSO-):

-

δ 154.2 (C-2), 151.6 (C-6).

-

δ 108.9 (C-8 pyrazole).

HRMS (ESI):

Challenges and Optimization

-

Regioselectivity: Competing reactions at N-1, N-3, and N-7 require careful control of reaction stoichiometry and temperature.

-

Steric Hindrance: Bulky 3,4,5-trimethylpyrazole at C-8 slows alkylation at N-1, necessitating excess alkylating agents.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions; toluene or THF is preferred for coupling steps .

Q & A

Q. How does this compound compare to structurally related purine-dione derivatives in terms of metabolic stability?

- Methodological Answer : Perform head-to-head assays with analogs:

- Microsomal stability : Incubate compounds with rat/human liver microsomes and quantify remaining parent compound via LC-MS.

- CYP450 phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

- Half-life (t₁/₂) calculation : Compare degradation rates to prioritize candidates with improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.